2-(2,4-dichlorophenoxy)-N-[1-(furan-2-yl)ethyl]-N-pyridin-2-ylacetamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-[1-(furan-2-yl)ethyl]-N-pyridin-2-ylacetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[1-(furan-2-yl)ethyl]-N-pyridin-2-ylacetamide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Amidation Reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then reacted with 1-(furan-2-yl)ethylamine and pyridine-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[1-(furan-2-yl)ethyl]-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the dichlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[1-(furan-2-yl)ethyl]-N-pyridin-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[1-(furan-2-yl)ethyl]-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as kinases or ion channels.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid: Similar structure but with a propionic acid moiety instead of an acetamide group.
2,4-Dichlorophenoxyacetic acid: A simpler structure with only the dichlorophenoxy group and acetic acid moiety.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[1-(furan-2-yl)ethyl]-N-pyridin-2-ylacetamide is unique due to the presence of both furan and pyridine rings, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-(furan-2-yl)ethyl]-N-pyridin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-13(16-5-4-10-25-16)23(18-6-2-3-9-22-18)19(24)12-26-17-8-7-14(20)11-15(17)21/h2-11,13H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWVIXUABSSILF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N(C2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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